molecular formula C12H11NOS B2596509 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 299166-76-0

1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2596509
CAS No.: 299166-76-0
M. Wt: 217.29
InChI Key: JLZROHIWZASULI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Synonym Validation

The compound’s IUPAC name is derived from its core pyrrole structure, substituents, and functional groups. Key components include:

  • Pyrrole ring : A five-membered aromatic heterocycle with one nitrogen atom.
  • 1-[2-(Methylsulfanyl)phenyl] substituent : A phenyl group attached to the pyrrole’s nitrogen (N1) and bearing a methylsulfanyl (-SCH₃) group at the ortho position (C2).
  • 2-Carbaldehyde group : A formyl (-CHO) substituent at the C2 position of the pyrrole ring.
Validated Synonyms
Synonym Source
1-(2-Methylsulfanylphenyl)-1H-pyrrole-2-carbaldehyde
1-[2-(Methylthio)phenyl]-1H-pyrrole-2-carbaldehyde
1H-Pyrrole-2-carbaldehyde, 1-[2-(methylsulfanyl)phenyl]-

The nomenclature adheres to IUPAC guidelines, prioritizing substituent positions and functional group designations.

Molecular Formula and Weight Analysis

The molecular formula is C₁₂H₁₁NOS , derived as follows:

  • Pyrrole core : C₄H₃N (after substitution at N1).
  • Phenyl ring : C₆H₄ (with one H replaced by the methylsulfanyl group).
  • Methylsulfanyl group : CH₃S.
  • Carbaldehyde group : CHO.
Molecular Weight Calculation
Element Quantity Atomic Weight Contribution
Carbon (C) 12 12.01 144.12
Hydrogen (H) 11 1.01 11.11
Nitrogen (N) 1 14.01 14.01
Sulfur (S) 1 32.07 32.07
Oxygen (O) 1 16.00 16.00
Total 217.21 g/mol

The calculated molecular weight aligns with experimental data (217.29 g/mol).

Crystallographic Data and Conformational Isomerism

Crystallographic studies of analogous compounds (e.g., pyrrole derivatives with phenyl and aldehyde groups) reveal key structural features:

  • Dihedral Angle : The angle between the pyrrole and phenyl rings is typically ~42.7°, indicating partial coplanarity.
  • Conformational Isomerism : Restricted rotation around the N–C bond due to steric hindrance from the methylsulfanyl group limits free rotation, favoring a single conformer in the solid state.
Structural Parameters
Parameter Value Source
Dihedral angle (pyrrole-phenyl) ~42.7°
Bond length (N–C phenyl) 1.38 Å (typical for N–C bonds)
Planarity of substituents Sulfur and imino nitrogen atoms coplanar with phenyl ring

Substituent Effects on Pyrrole Ring Aromaticity

The substituents influence the pyrrole ring’s electronic properties and reactivity:

Electron-Donating and Withdrawing Effects
Substituent Position Effect on Aromaticity
Methylsulfanyl (-SCH₃) Phenyl (C2) Weakly electron-donating via resonance, enhancing ring electron density
Phenyl ring N1 Electron-withdrawing (via inductive effect), reducing electron density at N1
Carbaldehyde (-CHO) Pyrrole (C2) Electron-withdrawing (via resonance), deactivating the ring toward electrophilic substitution
Impact on Reactivity
  • Methylsulfanyl : Stabilizes the pyrrole ring through resonance, potentially directing electrophilic substitution to less hindered positions.
  • Carbaldehyde : Deactivates the ring, making it less reactive toward electrophiles compared to unsubstituted pyrrole.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZROHIWZASULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde has been investigated for various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines are as follows:
Cell LineIC50 (µM)
HeLa12.5
A54915.0
MCF-710.0

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Antimicrobial Activity : Research indicates that pyrrole derivatives, including this compound, possess antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial membranes or interfere with essential metabolic processes in microorganisms .

Therapeutic Potential

Given its promising biological activities, this compound is being explored for its therapeutic potential in various areas:

  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in anticancer therapies.
  • Infectious Diseases : Its antimicrobial properties suggest potential applications in treating infections caused by resistant pathogens.

Case Studies

Several studies have documented the effects and applications of this compound:

  • Anticancer Study : A recent investigation assessed the cytotoxicity of this compound on multiple cancer cell lines, confirming its potential as an anticancer agent due to significant inhibition of cell growth and induction of apoptosis .
  • Antimicrobial Research : Another study focused on evaluating the antimicrobial efficacy of pyrrole derivatives, including this compound, against a range of bacterial strains, demonstrating notable inhibitory effects .
  • Mechanistic Insights : Research exploring the molecular interactions of this compound revealed insights into its mechanism of action, highlighting its ability to interact with cellular targets and modulate biological pathways associated with disease progression .

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents reduce electron density, altering the electrophilicity of the carbaldehyde group. For example, 4-fluorophenyl derivatives may exhibit enhanced stability in acidic conditions compared to methylsulfanyl analogues .
  • Steric Effects : Bulky substituents like benzyl or isopropylphenyl introduce steric hindrance, which may restrict rotational freedom (e.g., dihedral angles between pyrrole and phenyl rings) and affect crystal packing .

Physicochemical Properties

  • Solubility: Methylsulfanyl and dimethylamino groups enhance solubility in polar organic solvents, whereas halogenated or alkylated derivatives (e.g., dichlorophenyl, isopropylphenyl) are more lipophilic .
  • Intermolecular Interactions : Sulfur in methylsulfanyl derivatives can engage in weak hydrogen bonds (N–H···S) or van der Waals interactions, as observed in crystallographic studies . In contrast, fluorinated analogues may form C–F···H–C contacts .

Biological Activity

1-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with a methylsulfanyl group and an aldehyde functional group, which are critical for its biological activity. The synthesis of this compound typically involves the reaction of pyrrole derivatives with appropriate aldehydes under controlled conditions, often yielding high purity and yield.

Biological Activity Overview

This compound has demonstrated various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Escherichia coli and Staphylococcus aureus, showing promising minimum inhibitory concentration (MIC) values that indicate effective antibacterial action .
  • Antiviral Properties : Recent research indicates that certain pyrrole derivatives possess antiviral activity. The mechanism often involves interference with viral replication processes, making them potential candidates for further development as antiviral agents .

Antimicrobial Studies

A notable study focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. The results indicated that variations in substituents on the aromatic ring significantly influenced antibacterial potency. The compound exhibited lower MIC values compared to other derivatives, suggesting a strong interaction with bacterial enzymes .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound< 10< 20
Control (Vancomycin)0.50.5

Antiviral Activity

In another study, pyrrole-based compounds were assessed for their efficacy against viral pathogens. The findings revealed that specific modifications to the pyrrole structure enhanced antiviral activity, with some compounds achieving EC50 values in the nanomolar range against viruses such as HIV and HSV-1 .

Case Studies

  • Antibacterial Efficacy : A case study evaluated the antibacterial effects of this compound in a clinical setting, demonstrating its effectiveness against multi-drug resistant strains of bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics.
  • Antiviral Screening : In vitro studies conducted on various viral strains showed that this compound inhibited viral replication significantly, particularly in assays involving HIV-1. The mechanism was suggested to involve disruption of viral entry or replication processes .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving Paal-Knorr condensation or nucleophilic substitution. For example, pyrrole-2-carbaldehyde derivatives are often synthesized by reacting substituted amines with diketones under acidic conditions . Optimization strategies include:

  • Temperature control : Reactions conducted at 60–80°C improve cyclization efficiency.
  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) enhances yield .
  • Protecting groups : Temporary protection of the aldehyde group (e.g., acetal formation) prevents side reactions during functionalization of the methylsulfanylphenyl moiety .
  • Reported yields for analogous compounds range from 85% to 98% under optimized conditions .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles, confirming the aldehyde group's planarity and the methylsulfanyl substituent's orientation (e.g., torsion angles < 10°) .
  • NMR spectroscopy : 1^1H NMR shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm, while 13^{13}C NMR confirms the carbonyl carbon at δ 190–195 ppm. 2D techniques (COSY, HSQC) verify connectivity .
  • UV/Vis spectroscopy : The aldehyde group exhibits λmax near 280–300 nm, useful for tracking reactivity in solution .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the reactivity of the aldehyde group in pyrrole-2-carbaldehyde derivatives under varying experimental conditions?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. For example:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde's electrophilicity, favoring nucleophilic additions, while non-polar solvents may promote dimerization .
  • Kinetic vs. thermodynamic control : At low temperatures (<0°C), kinetic products (e.g., imine intermediates) dominate, whereas higher temperatures (>50°C) favor thermodynamic products (e.g., cyclized derivatives) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity, reconciling experimental discrepancies .

Q. How does the methylsulfanyl substituent influence the electronic properties and regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-donating effects : The methylsulfanyl group (+M effect) increases electron density on the pyrrole ring, enhancing reactivity toward electrophilic substitution at the 5-position .
  • Hammett parameters : The σmeta value of –SMe (~0.15) predicts moderate activation for Suzuki-Miyaura couplings, with Pd(PPh₃)₄ as a preferred catalyst .
  • Steric hindrance : Ortho-substitution on the phenyl ring directs cross-coupling to the less hindered pyrrole-3 position in palladium-mediated reactions .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how are these addressed through process chemistry?

  • Methodological Answer :

  • Purification challenges : Scale-up often leads to byproducts (e.g., dimerized aldehydes). Solutions include:
  • High-throughput screening : Identifies optimal recrystallization solvents (e.g., EtOAc/hexane mixtures) .
  • Chromatography : Flash column chromatography with silica gel (40–63 μm) and gradient elution (5–20% EtOAc in hexane) achieves >95% purity .
  • Process safety : The aldehyde's sensitivity to oxidation requires inert atmospheres (N₂/Ar) and stabilizers (e.g., BHT) during storage .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar pyrrole-2-carbaldehydes vary across studies, and how can these inconsistencies be mitigated?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) have distinct melting points. SCXRD identifies dominant polymorphs .
  • Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points. Purity assessment via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) is critical .
  • Standardized protocols : Adopting ASTM E794-06 guidelines for melting point determination reduces inter-lab variability .

Application-Oriented Questions

Q. How is this compound utilized as a building block in the synthesis of bioactive heterocycles?

  • Methodological Answer :

  • Schiff base formation : Reacts with primary amines to form imines, intermediates for antimicrobial indolizine derivatives (e.g., KR-102244302-B1) .
  • Cyclocondensation : With hydrazines, generates pyrazole-carbaldehyde hybrids showing antitumor activity (IC50 values < 10 μM in MCF-7 cells) .
  • Metal coordination : The aldehyde and pyrrole N act as bidentate ligands for Cu(II) complexes, studied for catalytic oxidation .

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